![molecular formula C9H10F3NO B15164295 O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine CAS No. 158170-45-7](/img/structure/B15164295.png)
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl group and a hydroxylamine moiety
Analyse Des Réactions Chimiques
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives[][1].
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][1].
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties[][1].
Mécanisme D'action
The mechanism of action of O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with specific molecular pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenyl isocyanate: Known for its use in the synthesis of fluorescent chemosensors.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines the properties of hydroxylamine and trifluoromethyl groups, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
158170-45-7 |
|---|---|
Formule moléculaire |
C9H10F3NO |
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
O-[1-[4-(trifluoromethyl)phenyl]ethyl]hydroxylamine |
InChI |
InChI=1S/C9H10F3NO/c1-6(14-13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3 |
Clé InChI |
RBKJJNGSXYHINU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(F)(F)F)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



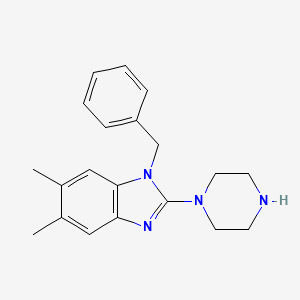
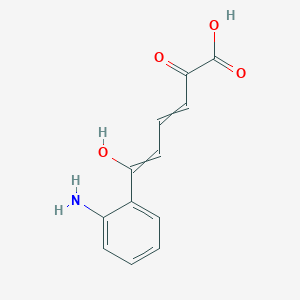
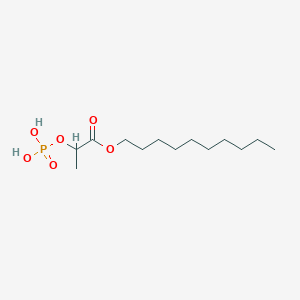
![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)


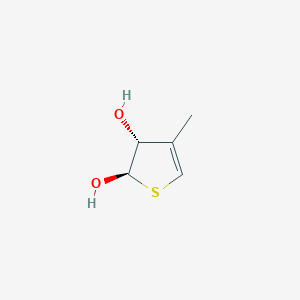
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
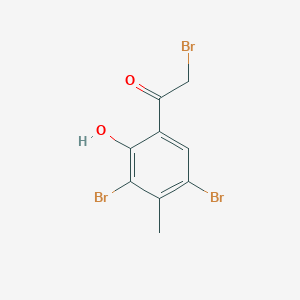

![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)

